molecular formula C10H9Br2N3 B6361806 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-63-7

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361806
CAS No.: 1240572-63-7
M. Wt: 331.01 g/mol
InChI Key: AKRAIFZMUQJOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is a brominated triazole derivative featuring a 3-methylbenzyl substituent at the N1 position. This compound belongs to a class of 1,2,4-triazoles known for their diverse biological activities, including antifungal, insecticidal, and plant growth regulatory properties .

  • Condensation reactions of aldehydes, benzil, and 3,5-diamino-1,2,4-triazole under reflux conditions with catalysts like ceric ammonium nitrate (CAN) .
  • Halogenation (bromination) steps to introduce bromine atoms at positions 3 and 5 of the triazole ring .

Key structural features include:

  • Two bromine atoms at positions 3 and 5, enhancing electronegativity and steric bulk.
  • 3-Methylbenzyl group, which contributes to lipophilicity and influences biological interactions.

Properties

IUPAC Name

3,5-dibromo-1-[(3-methylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3/c1-7-3-2-4-8(5-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRAIFZMUQJOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole typically involves the bromination of a triazole precursor. One common method is the bromination of 1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal and antibacterial compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine atoms and the triazole ring play crucial roles in binding to the target sites, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole 4-Fluorobenzyl C₉H₆Br₂FN₃ 334.97 Higher electronegativity; antifungal applications
3,5-Dibromo-1-methyl-1H-1,2,4-triazole Methyl C₃H₃Br₂N₃ 240.88 Simpler structure; intermediate in organic synthesis
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole Tetrahydro-2H-pyran-2-yl C₇H₉Br₂N₃O 280.95 Enhanced solubility due to oxygen heteroatom
3,5-Dibromo-1-(3-buten-1-yl)-1H-1,2,4-triazole 3-Butenyl C₆H₇Br₂N₃ 280.95 Alkenyl substituent; potential for polymer chemistry

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro) increase stability and bioactivity against fungi .
  • Alkyl substituents (e.g., methyl) reduce steric hindrance, favoring synthetic versatility .
  • Bulkier groups (e.g., tetrahydro-2H-pyran-2-yl) improve solubility but may reduce membrane permeability .

Functional Group Modifications

Compound Name Functional Modification Molecular Formula Key Properties/Applications References
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid Acetic acid side chain C₄H₃Br₂N₃O₂ Chelating agent; pharmaceutical intermediate
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Thione group C₂₂H₁₅BrN₄OS Antibacterial activity; sulfur enhances reactivity

Key Observations :

  • Carboxylic acid derivatives (e.g., acetic acid) enable coordination chemistry and metal-binding applications .
  • Thione groups introduce nucleophilic sulfur, enhancing antimicrobial potency .

Key Observations :

  • Triazole derivatives with bulky aromatic substituents (e.g., diphenylimidazole) show enhanced antimicrobial activity due to π-π stacking interactions .
  • Halogenation (bromine/chlorine) improves bioactivity by increasing electrophilicity and target binding .

Biological Activity

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, supported by research findings and case studies.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Properties

Research has indicated that 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other triazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) values against selected bacterial strains

Bacterial StrainMIC (μg/mL)
S. aureus4.2
B. subtilis2.8
E. coli16.5
P. aeruginosa32.0

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against Candida species. Its activity is comparable to some commercially available antifungal agents.

Anticancer Potential

Recent studies have explored the anticancer potential of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole. While research is still in its early stages, preliminary results are promising.

In Vitro Studies

In vitro studies using human cancer cell lines have shown that the compound exhibits cytotoxic effects against several types of cancer cells, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: IC50 values against selected cancer cell lines

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)18.3
A549 (Lung)22.7
HCT116 (Colon)15.9

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models.

Case Study: Arthritis Model

In a study using a rat model of rheumatoid arthritis, treatment with 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole resulted in a significant reduction in joint swelling and inflammatory markers. The compound's anti-inflammatory activity was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole has demonstrated the ability to inhibit certain enzymes, which may contribute to its various biological activities.

DNA Gyrase Inhibition

Studies have shown that the compound can inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition likely contributes to its antibacterial activity.

Structure-Activity Relationship

Research has indicated that the biological activity of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is influenced by its unique structural features. The presence of bromine atoms at positions 3 and 5 of the triazole ring, along with the 3-methylphenylmethyl group, contributes to its biological properties.

Q & A

Q. What are the key synthetic routes for 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole, and what intermediates are critical?

The synthesis typically involves two steps:

  • Bromination : 1H-1,2,4-triazole is brominated using N-bromosuccinimide (NBS) or bromine in acetic acid to yield 3,5-dibromo-1H-1,2,4-triazole .
  • Alkylation : The dibrominated intermediate is reacted with 3-methylbenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or DMSO to introduce the benzyl substituent . Key intermediates include 3,5-dibromo-1H-1,2,4-triazole and methyl bromoacetate (for analogous ester derivatives) .

Q. How can researchers characterize the structure and purity of this compound?

Common techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic protons .
  • Mass spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N content) .
  • IR spectroscopy : Identification of functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Antifungal activity : Broth microdilution assays (e.g., against Candida albicans) using MIC (Minimum Inhibitory Concentration) measurements .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Antimicrobial screening : Agar diffusion methods against Gram-positive/negative bacteria .

Q. How does the reactivity of bromine substituents influence derivatization?

Bromine atoms at positions 3 and 5 enable nucleophilic substitution (e.g., Suzuki coupling) or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl, amine, or other functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • Temperature control : Lower temperatures (-35°C) reduce side reactions during triazole functionalization .

Q. What structure-activity relationships (SAR) are observed with substituent variations?

  • Bromine vs. other halogens : Bromine enhances antifungal activity compared to chlorine or fluorine derivatives (e.g., MIC values reduced by 50% in brominated analogs) .
  • Benzyl substituents : Electron-donating groups (e.g., 3-methylphenyl) improve membrane permeability and bioactivity compared to unsubstituted benzyl groups .

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray studies confirm the triazole ring geometry and substituent positions. For example, analogous triazole derivatives show dihedral angles of 40–60° between the triazole and aromatic rings, influencing molecular packing and reactivity .

Q. How should researchers address contradictions in bioactivity data across similar compounds?

  • Control experiments : Compare activity under identical assay conditions (e.g., pH, incubation time) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO) to ensure consistent compound dissolution .
  • Statistical validation : Apply ANOVA or t-tests to assess significance in activity differences .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Molecular docking : Simulate binding to fungal CYP51 or human topoisomerase II using AutoDock Vina .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., bromine’s electrophilic character) .

Methodological Notes

  • Data Contradictions : Discrepancies in antifungal activity between studies may arise from variations in microbial strains or assay protocols. Standardize protocols using CLSI guidelines .
  • Advanced Characterization : For regioselective modifications, use 2D NMR (e.g., HSQC) to distinguish between 3- and 5-substituted products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.